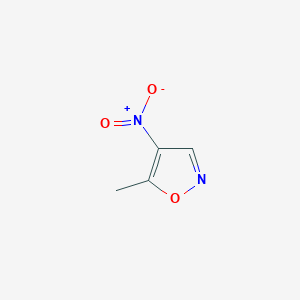

5-Methyl-4-nitroisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVORXIBNGBOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510834 | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-06-1 | |

| Record name | 5-Methyl-4-nitroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 4 Nitroisoxazole and Its Derivatives

General Synthetic Approaches to 4-Nitroisoxazoles

The synthesis of 4-nitroisoxazoles can be broadly categorized into two main pathways. thieme-connect.com The first involves the electrophilic nitration of an existing isoxazole (B147169) ring. thieme-connect.com The second, more diverse, approach encompasses various heterocyclization reactions where the isoxazole ring is formed from acyclic precursors already bearing a nitro group or its equivalent. thieme-connect.com These methods include condensations of α-nitro ketones, 1,3-dipolar cycloadditions, and the cyclization of functionalized acetylenes or diketones. thieme-connect.com

Nitration of Isoxazole Rings

Direct nitration is a fundamental method for introducing a nitro group onto the isoxazole nucleus. The reaction conditions and the specific nitrating agent are crucial for achieving regioselectivity, particularly for the 4-position.

The nitration of substituted isoxazoles, such as 5-phenylisoxazole, has been studied using different nitrating agents. clockss.org While a mixture of nitric acid and sulfuric acid (HNO₃-H₂SO₄) can lead to a variety of nitrated products, the use of nitric acid in acetic anhydride under milder conditions has been shown to favor the formation of the 4-nitro derivative. clockss.orgresearchgate.net For example, treatment of 5-phenylisoxazole or 3-methyl-5-phenylisoxazole with nitric acid in acetic anhydride yields 4-nitro-5-phenylisoxazole and 3-methyl-4-nitro-5-phenylisoxazole, respectively. clockss.org

Another documented example is the synthesis of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. This compound is prepared by the nitration of its precursor, methyl 3-methoxyisoxazole-5-carboxylate, using a nitrating agent generated from tetramethylammonium nitrate and triflic anhydride. nih.gov

Table 1: Examples of Nitration of Isoxazole Rings

| Starting Material | Nitrating Agent | Product | Reference |

|---|---|---|---|

| 5-Phenylisoxazole | HNO₃ in Acetic Anhydride | 4-Nitro-5-phenylisoxazole | clockss.org |

| 3-Methyl-5-phenylisoxazole | HNO₃ in Acetic Anhydride | 3-Methyl-4-nitro-5-phenylisoxazole | clockss.org |

Heterocyclization Reactions

Building the isoxazole ring from acyclic precursors is a versatile strategy that allows for the incorporation of the nitro group at the desired position during the ring-forming step.

α-Nitro ketones are valuable intermediates in organic synthesis and can be used to construct isoxazole derivatives. thieme-connect.comorganic-chemistry.org Ketones that are activated, such as α-nitroketones, can react with primary nitro compounds to yield isoxazoles. rsc.org This approach relies on the reactivity of the α-nitro ketone scaffold to undergo condensation and subsequent cyclization to form the heterocyclic ring. thieme-connect.com The conversion of primary nitroalkanes into α-nitro ketones can be achieved using N-acylbenzotriazoles as acylating agents, making the starting materials for this cyclization accessible. organic-chemistry.org

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (acetylene) is a powerful and widely used method for synthesizing the isoxazole ring. youtube.comnih.gov This reaction is a concerted pericyclic process where the 4 π-electrons of the nitrile oxide (the 1,3-dipole) react with the 2 π-electrons of the acetylene (the dipolarophile) to form a five-membered aromatic ring. youtube.comchesci.com

Nitrile oxides are generally reactive intermediates and are often generated in situ. chem-station.com The synthesis of 4-nitroisoxazoles via this method would require either a nitro-substituted acetylene or a specific nitrile oxide precursor that directs the nitro group to the 4-position upon cyclization. This cycloaddition is a key strategy for the efficient construction of variously substituted isoxazoles. nih.gov

Table 2: Yields of 4-Nitro-3-phenylisoxazole Derivatives via [3+2] Cycloaddition

| Phenyl Oxime Substituent | Dipolarophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H | Dimethyl-(2-nitrovinyl)-amine | 5o | 63 | nih.gov |

| 4-CH₃ | Dimethyl-(2-nitrovinyl)-amine | 5p | 58 | nih.gov |

| 4-OCH₃ | Dimethyl-(2-nitrovinyl)-amine | 5q | 55 | nih.gov |

| 4-F | Dimethyl-(2-nitrovinyl)-amine | 5r | 61 | nih.gov |

| 4-Cl | Dimethyl-(2-nitrovinyl)-amine | 5s | 59 | nih.gov |

| 4-CF₃ | Dimethyl-(2-nitrovinyl)-amine | 5t | 62 | nih.gov |

| 2-Cl | Dimethyl-(2-nitrovinyl)-amine | 5u | 41 | nih.gov |

| 2,4-diCl | Dimethyl-(2-nitrovinyl)-amine | 5v | 36 | nih.gov |

Another approach to 4-nitroisoxazoles involves the cyclization of acetylene derivatives using a nitrite source, such as sodium nitrite. thieme-connect.com This method constructs the nitroisoxazole ring by incorporating nitrogen and oxygen atoms from the nitrite into the acetylene precursor. thieme-connect.com

The synthesis of 4-nitroisoxazoles can also be achieved starting from nitro-substituted 1,3-dicarbonyl compounds. thieme-connect.com In this pathway, a 1,3-diketone bearing a nitro group at the 2-position is reacted with hydroxylamine or a related reagent. The ensuing condensation and cyclization reaction directly affords the 4-nitroisoxazole (B72013) ring system. thieme-connect.com This method is advantageous as it builds the target heterocycle from a readily functionalized acyclic precursor. thieme-connect.com A recent development describes a straightforward approach for synthesizing 4-nitroisoxazoles through the heterocyclization of aryl/hetaryl-substituted α,β-unsaturated ketones by treating them with a tetranitromethane-triethylamine (TNM-TEA) complex or tert-butyl nitrite (t-BuONO). researchgate.net

Heterocyclization of α,β-Unsaturated Ketones via NO/NO₂-Mediated Pathways

A significant method for the synthesis of 4-nitroisoxazoles involves the heterocyclization of α,β-unsaturated ketones mediated by nitric oxide (NO) or nitrogen dioxide (NO₂). This approach provides a direct route to the 4-nitroisoxazole core structure. Research has demonstrated that aryl/hetaryl-substituted α,β-unsaturated ketones can undergo heterocyclization when treated with reagents such as a tetranitromethane-triethylamine (TNM-TEA) complex or tert-butyl nitrite (t-BuONO). researchgate.net This strategy is noted for its high efficiency and tolerance of a wide range of substrates under straightforward reaction conditions. researchgate.net

The process allows for the formation of various 4-nitroisoxazole derivatives in moderate yields. researchgate.net For the synthesis of 5-methyl-4-nitroisoxazole specifically, a suitable α,β-unsaturated ketone precursor would be required. The reaction proceeds through the delivery of a nitro group and subsequent cyclization to form the isoxazole ring. This methodology has been successfully expanded to gram-scale synthesis, highlighting its practical utility in chemical production. researchgate.net

Advanced and Specialized Synthetic Routes

Recent advancements in synthetic chemistry have led to more sophisticated and specialized methods for producing isoxazole derivatives, including those with specific stereochemistry and those developed under environmentally conscious principles.

Enantioselective Synthesis of Chiral Isoxazole Derivatives

The development of chiral isoxazole derivatives is crucial for applications in medicinal chemistry and materials science. Enantioselective synthesis allows for the production of specific stereoisomers, which can have vastly different biological activities and physical properties. researchgate.netbohrium.com Organocatalysis has emerged as a powerful tool for these asymmetric transformations, enabling the synthesis of enantioenriched isoxazole-containing compounds. researchgate.netrsc.orgrsc.org

A key breakthrough in this area is the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles, which provides a method for creating challenging chiral isoxazole derivatives with a single stereocenter at the α-position. acs.orgacs.orgnih.gov This reaction utilizes 5-alkyl-4-nitroisoxazoles as nucleophiles in an asymmetric phase-transfer catalysis system. acs.org

Researchers have developed a novel chiral dipeptide-based urea–amide–guanidinium as a phase-transfer catalyst that, in conjunction with sodium acetate (NaOAc) as a base, efficiently promotes the reaction. acs.orgacs.orgnih.gov This system yields valuable chiral products in high yields and with excellent enantioselectivities. acs.orgacs.org Theoretical studies using Density Functional Theory (DFT) have indicated that the success of the catalysis relies on cooperative multiple hydrogen-bonding and ion-pairing interactions between the nucleophile, the base, and the catalyst. acs.orgacs.orgnih.gov

Table 1: Enantioselective Vinylogous Amination of 5-Alkyl-4-nitroisoxazoles

| Entry | 5-Alkyl-4-nitroisoxazole | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | This compound | 92 | 88 |

| 2 | 5-ethyl-4-nitroisoxazole | 90 | 90 |

| 3 | 5-propyl-4-nitroisoxazole | 85 | 91 |

| 4 | 5-isopropyl-4-nitroisoxazole | 88 | 92 |

Data is representative of typical results from studies on vinylogous amination. acs.org

Beyond vinylogous amination, various other organocatalytic strategies have been successfully employed for the derivatization of isoxazoles. Chiral phosphoric acids, for instance, have been used to catalyze the enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides, producing a range of enantioenriched isoxazole-containing triarylmethanes. researchgate.netbohrium.com

Similarly, squaramide-based catalysts have proven highly effective in asymmetric domino Michael/Mannich [3+2] cycloaddition reactions. rsc.org These reactions, involving isoxazole-containing synthons, can generate complex molecular architectures with multiple contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivities. rsc.orgrsc.org Such organocatalytic methods are valued for their operational simplicity, mild reaction conditions, and broad compatibility with various functional groups. researchgate.net

Green Chemistry Approaches to this compound Derivatives

In line with the principles of sustainable chemistry, green synthetic methods for isoxazole derivatives have gained significant attention. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govnih.gov Techniques such as ultrasound irradiation and the use of eco-friendly catalysts have been successfully applied to the synthesis of isoxazole-based molecules. nih.govnih.gov The use of greener solvents or catalysts can accelerate reaction kinetics, reduce the formation of byproducts, and simplify work-up procedures. nih.gov

A particularly effective green chemistry strategy is the implementation of solvent-free reaction conditions. An efficient, solvent-free procedure for synthesizing 3-methyl-4-nitro-5-styrylisoxazoles, which are derivatives of this compound, has been developed using nano-titania (TiO₂) as a recyclable, heterogeneous catalyst. ias.ac.in This method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with various aldehydes under neat conditions, providing excellent yields and allowing for the catalyst to be easily separated and reused multiple times without a significant loss of activity. ias.ac.in The high atom economy and low process mass intensity of this protocol underscore its eco-friendly nature. ias.ac.in

Another solvent-free technique is mechanochemistry, where reactions are conducted by ball-milling. This method has been used for the scalable synthesis of 3,5-isoxazoles via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.govrsc.org Mechanochemical synthesis is recognized as an environmentally friendly technique as it often eliminates the need for solvents, simplifies purification, and consumes less energy compared to traditional solution-based methods. nih.gov

Table 2: Substrate Scope for Solvent-Free Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

| Entry | Aldehyde | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| 1 | Benzaldehyde | 95 | 30 |

| 2 | 4-Chlorobenzaldehyde | 96 | 25 |

| 3 | 4-Nitrobenzaldehyde | 98 | 20 |

| 4 | 4-Methoxybenzaldehyde | 94 | 35 |

Data is representative of typical results from studies on nano-titania catalyzed solvent-free synthesis. ias.ac.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, offering considerable advantages over conventional heating methods. nih.gov This technique facilitates rapid and efficient chemical transformations, often leading to higher yields, cleaner reactions, and drastically reduced reaction times—from hours to minutes. nih.govnih.gov The core principle involves the direct heating of polar molecules by microwave irradiation, which ensures a uniform and rapid temperature increase throughout the reaction medium. nih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives from benzaldehyde derivatives, methyl cyanoacetate, and thio-barbituric acid in water was achieved in 3-6 minutes with yields of 78-94%, a significant improvement over conventional methods that required several hours for lower yields. nih.gov Similarly, the synthesis of 5(6)-nitro-1H-benzimidazole derivatives was expedited by microwave heating at 60°C for 10 minutes, showcasing the method's efficiency. researchgate.net While the broader literature highlights the successful application of microwave-assisted synthesis for a wide array of heterocyclic systems, including 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidin-4-ones, specific documented instances of its application for the direct synthesis of this compound are not prominently featured in the reviewed literature. nih.gov However, the principles and demonstrated successes in analogous heterocyclic systems strongly suggest its potential as a valuable method for optimizing the synthesis of this compound and its derivatives.

Nanocatalysis in Synthesis (e.g., Nano-Titania)

In the pursuit of environmentally friendly and efficient synthetic protocols, nanocatalysis has gained prominence. Nano-titania (TiO₂) has been identified as a cheap, stable, and reusable heterogeneous catalyst for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, which are key derivatives of this compound. ias.ac.inresearchgate.net This method provides a clean, solvent-free, and useful alternative to traditional catalytic systems. ias.ac.in

The synthesis is typically carried out by reacting 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes under neat (solvent-free) conditions at 90°C, using nano-titania (20 mol%) as the catalyst. ias.ac.in The mechanism involves the TiO₂ nanoparticles providing a solid support that facilitates the activation of 3,5-dimethyl-4-nitroisoxazole, which undergoes a keto-enol tautomerism. ias.ac.in The catalyst then activates the aldehyde, leading to an intermediate aldol adduct, which subsequently dehydrates under the heating conditions to yield the final 3-methyl-4-nitro-5-styrylisoxazole product. ias.ac.in

This protocol demonstrates high efficacy, with excellent yields for a range of aldehyde substrates. ias.ac.in A significant advantage of this green methodology is the ease of recovery and reuse of the nano-catalyst. The TiO₂ nanoparticles can be recycled and reused up to four times without a significant loss in catalytic activity or product yield. ias.ac.inresearchgate.net

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 10 | 98 |

| 2 | 4-Fluorobenzaldehyde | 12 | 96 |

| 3 | 4-Chlorobenzaldehyde | 15 | 95 |

| 4 | 4-Bromobenzaldehyde | 15 | 94 |

| 5 | 4-Nitrobenzaldehyde | 20 | 90 |

| 6 | 4-Methylbenzaldehyde | 10 | 98 |

| 7 | 4-Methoxybenzaldehyde | 10 | 98 |

Synthesis of Key Intermediates and Functionalized Derivatives

Nitroisoxazole Carboxylic Acid Derivatives

The synthesis of nitroisoxazole carboxylic acid derivatives can be achieved through several routes. One notable method involves the transformation of the isoxazole ring system itself into a carboxylic acid group. acs.org Specifically, 3,5-dimethyl-4-nitroisoxazole can serve as a vinylogous pronucleophile in allylic-allylic alkylation reactions, and the resulting 4-nitroisoxazole moiety in the product can be subsequently converted into a carboxylic acid group. acs.org

Another approach involves the direct nitration of an isoxazole precursor already containing a carboxylate group. For example, methyl 3-methoxyisoxazole-5-carboxylate can be nitrated using a combination of triflic anhydride and tetramethylammonium nitrate to produce methyl 3-methoxy-4-nitroisoxazole-5-carboxylate in good yield. nih.gov The starting material for this reaction, methyl 3-hydroxyisoxazole-5-carboxylate, is methylated prior to the nitration step. nih.gov

Furthermore, isoxazole-4-carboxylic esters can be synthesized via a domino isoxazole-isoxazole isomerization. acs.orgnih.govresearchgate.net This process utilizes an Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105°C to yield the corresponding isoxazole-4-carboxylic esters in good yields. acs.orgnih.gov

Spiro[pyrrolidin-oxindole] Derivatives Containing Nitroisoxazole

A significant class of complex derivatives are the nitroisoxazole-containing spiro[pyrrolidin-oxindole] compounds. These molecules are synthesized by combining the bioactive spirooxindole and isoxazole scaffolds. The key reaction is a 1,3-dipolar cycloaddition.

The synthesis involves the reaction of a 3-methyl-4-nitro-5-styrylisoxazole derivative with an isatin imine. This reaction proceeds in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile or dichloromethane at room temperature. The reaction's yield and duration are highly dependent on the solvent used. This cycloaddition creates the pyrrolidine ring fused in a spiro fashion to the oxindole core, with the nitroisoxazole moiety attached to the newly formed heterocyclic ring.

Nitroisoxazole-Containing Styryl Derivatives

The synthesis of 3-methyl-4-nitro-5-styrylisoxazoles is a crucial step for producing many of the more complex derivatives. These compounds are typically prepared through a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and a variety of aromatic aldehydes.

Several effective methodologies have been developed for this transformation. One highly efficient, green chemistry approach is the previously mentioned nanocatalysis using nano-titania under solvent-free conditions, which produces excellent yields in short reaction times. ias.ac.in

Another environmentally friendly method is a one-pot, base-catalyzed, tandem grinding process. researchgate.net This solvent-free technique involves the aldol condensation of 3,5-dimethyl-4-nitroisoxazole with an aromatic aldehyde, catalyzed by a base like pyrrolidine (10 mol%). The reaction proceeds cleanly and safely, offering high atom economy and time efficiency, making it a viable alternative to traditional solution-phase reactions. researchgate.net

| Entry | Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 10 | 97 |

| 2 | 4-Bromobenzaldehyde | 10 | 96 |

| 3 | 4-Fluorobenzaldehyde | 10 | 95 |

| 4 | 4-Hydroxybenzaldehyde | 15 | 95 |

| 5 | 4-Nitrobenzaldehyde | 15 | 93 |

| 6 | Benzaldehyde | 10 | 96 |

| 7 | 4-Methylbenzaldehyde | 10 | 97 |

Triazole-Isoxazole Hybrid Compounds

The synthesis of molecules incorporating both isoxazole and triazole rings is an area of significant interest, aiming to create hybrid compounds that may exhibit synergistic biological activities. ijariit.com A common strategy involves multi-step synthetic approaches that build one heterocycle onto another or link pre-functionalized rings.

One facile, metal-free approach to creating 5-(1,2,3-triazol-1-yl)isoxazoles involves the cyclization of 3-EWG-5-azidoisoxazoles (isoxazoles with an electron-withdrawing group at position 3 and an azide group at position 5) with compounds that possess an active methylene group. researchgate.net This reaction proceeds smoothly under mild conditions, often using a base like triethylamine or cesium carbonate in a solvent such as an alcohol or dimethylformamide (DMF), to afford the fused hybrid compounds in high yields. researchgate.net

Another established method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach provides high yields and excellent regioselectivity. researchgate.net For instance, novel isoxazole-triazole conjugates have been synthesized starting from 3-formylchromone. mdpi.comnih.gov The synthesis involves creating the necessary azide and alkyne functionalities on the respective heterocyclic precursors before linking them. For example, an O-alkylation reaction of a hydroxy-functionalized triazole with propargyl bromide can introduce the terminal alkyne, preparing it for a subsequent cycloaddition with an azido-functionalized isoxazole. mdpi.com

A representative synthetic scheme for forming isoxazole-triazole hybrids can be summarized in the steps below:

| Step | Description | Starting Materials | Reagents/Conditions | Product Type |

| 1 | Acetylation | Suitable 1,2,4-triazoles | Acetic anhydride, Conc. H₂SO₄ | Acetylated triazoles |

| 2 | Chalcone Synthesis | Acetylated triazoles, Substituted aromatic aldehydes | 10% NaOH, Ethanol | Chalcones |

| 3 | Isoxazole Formation | Chalcones | Hydroxylamine HCl, Basic medium | Isoxazole-triazole hybrids |

This table illustrates a general pathway for synthesizing isoxazole derivatives containing a 1,2,4-triazole moiety, as described in the literature. ijariit.com

The structural characterization of these hybrid compounds is typically performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the successful formation of the target molecules. mdpi.comnih.gov

Platinum(II) Complexes with Nitroisoxazoles

The synthesis of platinum(II) complexes with nitroisoxazole ligands is explored for applications in chemotherapy, drawing inspiration from the success of cisplatin. nih.gov Research in this area has led to the development of novel platinum(II) complexes with ligands such as 3,5-dimethyl-4-nitroisoxazole, a close analog of this compound.

A general and effective method for synthesizing these complexes involves the reaction of a suitable nitroisoxazole ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.govnih.gov In a typical procedure, solutions of the organic nitroisoxazole ligand (in a solvent like acetone) and K₂PtCl₄ (in water) are combined and left to react in a sealed flask, protected from light, for an extended period. nih.gov This process can yield a mixture of geometric isomers, namely the cis and trans complexes.

For example, the reaction of 3,5-dimethyl-4-nitroisoxazole with K₂PtCl₄ has been shown to produce two novel platinum(II) complexes: cis-dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II) and its trans isomer. nih.gov The characterization of these coordination compounds is thorough, utilizing elemental analysis, ESI MS spectrometry, ¹H NMR, and far-IR spectroscopy to confirm their composition and structure. nih.govnih.gov In the case of the trans isomer, X-ray diffraction has been used for definitive structural confirmation. nih.govnih.gov

The synthesis and key characteristics of these complexes are summarized below.

| Complex Name | Ligand | Platinum Source | Key Characteristics |

| cis-Dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II) | 3,5-Dimethyl-4-nitroisoxazole | K₂PtCl₄ | Kinetically favored product |

| trans-Dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II) | 3,5-Dimethyl-4-nitroisoxazole | K₂PtCl₄ | Thermodynamically favored product, structure confirmed by X-ray diffraction nih.gov |

This table outlines the synthesis of cis and trans platinum(II) complexes using a nitroisoxazole ligand.

The formation of either cis or trans isomers can be influenced by reaction conditions and the nature of the ligands. For instance, with 2-nitroimidazoles, the thermodynamically favored trans complexes are typically formed over the kinetically favored cis products. rsc.org The study of these platinum complexes extends to their stability and potential biological activity, which is often compared to the established anticancer drug, cisplatin. nih.govnih.gov

Reactivity and Reaction Mechanisms of 5 Methyl 4 Nitroisoxazole Systems

Reactivity of the Methyl Group at Position 5

The methyl group at the C-5 position of the 5-methyl-4-nitroisoxazole system exhibits significant reactivity due to the electronic influence of the isoxazole (B147169) ring and, crucially, the strong electron-withdrawing nitro group at the C-4 position. This arrangement enhances the acidity of the C(sp³)-H protons of the methyl group, making them susceptible to deprotonation by a base. acs.org The resulting negative charge is stabilized by delocalization through the π-system of the isoxazole ring and onto the nitro group. This activation renders the methyl group a potent nucleophilic center, capable of participating in a variety of carbon-carbon bond-forming reactions.

Formation of Carbanions and Vinylogous Reactivity

The presence of the nitro functionality is pivotal for inducing pronucleophilic reactivity at the remote methyl group. acs.org In the presence of a suitable base, this compound can be deprotonated to form a carbanion. This process is facilitated because the electron-withdrawing nature of the nitro group significantly lowers the pKa of the methyl protons.

The reactivity of this carbanion is best described by the principle of vinylogy. The isoxazole ring acts as a conjugated system through which the electronic effect of the nitro group is transmitted to the C-5 methyl group. Consequently, this compound does not behave as a simple alkyl-substituted heterocycle but rather as a vinylogous nitroalkane. The carbanion formed is a π-extended enolate-type system, where the nucleophilic character is expressed at the terminal carbon of the conjugated system (the methyl carbon). acs.org This vinylogous reactivity allows the methyl group to act as the nucleophilic partner in reactions typically associated with active methylene compounds. acs.org

Condensation Reactions

The activated methyl group of this compound readily participates in various condensation reactions, which are fundamental processes for carbon-carbon bond formation. These reactions leverage the nucleophilicity of the vinylogous carbanion generated from the parent molecule.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The product is typically an α,β-unsaturated derivative. wikipedia.org In this reaction, the active hydrogen component requires an electron-withdrawing group (Z) potent enough to enable deprotonation with a mild base. wikipedia.org

Given the enhanced acidity of its methyl protons, this compound can serve as the active hydrogen component in Knoevenagel-type reactions. The reaction mechanism proceeds via the base-catalyzed formation of the isoxazole carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to yield a new unsaturated isoxazole derivative.

General Mechanism for Knoevenagel Condensation:

Deprotonation: A base removes a proton from the active methyl group of this compound to form a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

Protonation: The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct eliminates a molecule of water to form the final α,β-unsaturated product.

The vinylogous nitroaldol, or Henry-type, reaction is a key transformation for 5-alkyl-4-nitroisoxazoles. This reaction involves the addition of the vinylogous carbanion to carbonyl compounds. acs.org An organocatalytic asymmetric aldol reaction of 5-alkyl-4-nitroisoxazoles with paraformaldehyde has been successfully developed. nih.govacs.org Using a chiral dipeptide-based guanidinium phase-transfer catalyst and sodium acetate as the base, a range of enantioenriched isoxazole derivatives were synthesized in high yields and with moderate to excellent enantioselectivities. nih.govacs.org This represented the first instance of constructing chiral C-C bonds at the α-position of 5-alkyl-4-nitroisoxazoles. acs.org

Furthermore, an efficient organocatalytic protocol for the enantioselective vinylogous Henry reaction has been developed between 3,5-dimethyl-4-nitroisoxazole and various trifluoromethyl ketones. scispace.com This reaction, catalyzed by a squaramide organocatalyst, produces tertiary alcohols containing a CF₃ group attached to a tetrasubstituted stereocenter in good yields and with moderate to good enantioselectivities. scispace.com The proposed transition state suggests the nitroisoxazole is deprotonated by the tertiary amine of the catalyst, while the squaramide moiety activates the trifluoromethyl ketone via hydrogen bonding. scispace.com

| Isoxazole Substrate | Carbonyl Substrate | Catalyst/Base | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| 5-Alkyl-4-nitroisoxazoles | Paraformaldehyde | Chiral guanidinium PTC / NaOAc | Chiral β-hydroxy isoxazole | High | Moderate to Excellent | nih.govacs.org |

| 3,5-Dimethyl-4-nitroisoxazole | 2,2,2-Trifluoroacetophenone | Squaramide Organocatalyst | Chiral tertiary alcohol | Good | Moderate to Good | scispace.com |

| 3,5-Dimethyl-4-nitroisoxazole | Thiophen-2-yl trifluoromethyl ketone | Squaramide Organocatalyst | Chiral tertiary alcohol | 87 | 59 | scispace.com |

| 3,5-Dimethyl-4-nitroisoxazole | Aliphatic trifluoromethyl ketone | Squaramide Organocatalyst | Chiral tertiary alcohol | 77 | 58 | scispace.com |

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgadichemistry.com The reaction typically combines an active hydrogen compound with a non-enolizable aldehyde (such as formaldehyde) and a primary or secondary amine or ammonia. adichemistry.com The key intermediate is an iminium ion, which serves as the electrophile. wikipedia.org

The activated methyl group of this compound can function as the active hydrogen component in a Mannich reaction. The reaction mechanism involves the initial formation of an iminium ion from the amine and formaldehyde. The carbanion, generated by the deprotonation of this compound, then performs a nucleophilic attack on the electrophilic iminium ion to form a β-amino carbonyl compound, known as a Mannich base. wikipedia.org Enantioselective vinylogous amination reactions of 5-alkyl-4-nitroisoxazoles, which are mechanistically related, have been reported using a chiral phase-transfer catalyst to afford chiral isoxazole derivatives with a stereocenter at the α-position. nih.gov

Addition Reactions to Unsaturated Systems

The nucleophilic character of the carbanion derived from this compound allows it to participate in conjugate addition reactions to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. This transformation is known as the Michael addition or, in this context, a vinylogous Michael conjugate addition (VMcA). acs.org

In these reactions, the vinylogous carbanion adds to the β-carbon of the unsaturated system, following a 1,4-addition pathway. This reactivity has been exploited in organocatalyzed asymmetric reactions. For instance, 5-alkyl-4-nitroisoxazoles have been successfully employed as heterocyclic vinylogous pronucleophiles in VMcA reactions with α,β-unsaturated aldehydes (enals). acs.org These reactions, often catalyzed by chiral secondary amines, proceed with high enantioselectivity, demonstrating the utility of this compound systems in constructing complex chiral molecules. acs.org

| Isoxazole Substrate | Unsaturated System | Catalyst Type | Reaction Type | Outcome | Reference |

|---|---|---|---|---|---|

| 5-Alkyl-4-nitroisoxazoles | Enals (α,β-unsaturated aldehydes) | Organocatalyst | VMcA | Efficient preparation of highly enantioenriched products | acs.org |

Michael Addition Reactions (1,4- and 1,6-Additions)

This compound and its derivatives, particularly those with a styryl group at the 5-position (3-methyl-4-nitro-5-styrylisoxazoles), act as potent Michael acceptors. researchgate.net The electron-withdrawing nature of the 4-nitro group makes the exocyclic double bond in these styryl derivatives susceptible to conjugate addition by various nucleophiles. This reaction, a type of 1,4-addition, is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org

In these reactions, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system of the styrylisoxazole (Michael acceptor). youtube.com A range of nucleophiles, including active methylene compounds like γ-butenolide and N-Boc-pyrrolidone, have been successfully employed in Michael additions to 4-nitro-5-styrylisoxazoles. researchgate.net These reactions can be catalyzed by phase-transfer catalysts, such as those based on Cinchona alkaloids, to achieve asymmetric synthesis. researchgate.net

Furthermore, the concept of vinylogy allows for 1,6-addition reactions. The photoredox-catalyzed 1,6-difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazole with HCF2SO2Na is an example of such a reaction, leading to structurally diverse difluoromethylated products in good yields. researchgate.net

Table 1: Examples of Michael Addition Reactions with this compound Derivatives

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type |

| 4-Nitro-5-styrylisoxazoles | γ-Butenolide | Cinchona-based phase-transfer catalyst | Functionalized γ-butenolides |

| 4-Nitro-5-styrylisoxazoles | N-Boc-pyrrolidone | Cinchona-based phase-transfer catalyst | Functionalized N-Boc-pyrrolidones |

| 3-Methyl-4-nitro-5-styrylisoxazole | HCF2SO2Na | Photoredox catalyst | Difluoromethylated isoxazole |

Epoxidation and Aziridination

The double bond in 5-styryl derivatives of 3-methyl-4-nitroisoxazole is also susceptible to epoxidation and aziridination reactions.

Epoxidation involves the formation of a three-membered cyclic ether (epoxide) across the double bond. This transformation can be achieved using various oxidizing agents. The resulting epoxides are valuable synthetic intermediates that can undergo further ring-opening reactions to introduce diverse functionalities.

Aziridination is the analogous reaction that forms a three-membered ring containing a nitrogen atom (aziridine). acs.org This reaction typically involves the transfer of a nitrene group to the double bond. The aziridination of 3-methyl-4-nitro-5-styrylisoxazoles has been reported, providing a route to novel amino-functionalized isoxazole derivatives. acs.org These reactions can be influenced by the presence of activating groups and the choice of catalyst. d-nb.info

Cycloaddition Reactions (e.g., [2+1], [2+2], [2+3], [4+2])

Cycloaddition reactions are powerful tools for the construction of cyclic systems. Derivatives of this compound can participate in various modes of cycloaddition.

[2+3] Cycloaddition: This type of reaction, also known as a 1,3-dipolar cycloaddition, is a common method for synthesizing five-membered heterocyclic rings. pvamu.edumdpi.com For example, nitrile oxides can react with the double bond of a 5-alkenyl-4-nitroisoxazole to form a new isoxazoline (B3343090) ring. mdpi.com

[4+2] Cycloaddition: Also known as the Diels-Alder reaction, this is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net While less common for simple this compound, appropriately substituted derivatives can act as either the diene or dienophile component. For instance, a furan ring, which can be part of a substituent on the isoxazole, can act as a diene in a [4+2] cycloaddition. pvamu.edu

The reactivity in these cycloadditions is governed by the electronic properties of the substituents on the isoxazole ring and the reaction partner.

Transformations of the Nitroisoxazole Ring and Nitro Group

Beyond reactions involving substituents, the this compound ring system itself can undergo significant transformations, including ring-opening, substitution, and reduction of the nitro group.

Ring-Opening Reactions (e.g., Hydrolysis to α-Nitroketoximes)

The isoxazole ring, particularly when activated by electron-withdrawing groups like the nitro group, can be susceptible to ring-opening reactions under certain conditions. researchgate.net For example, treatment with a base can induce ring cleavage. A notable transformation is the hydrolysis of certain nitroisoxazole derivatives to form α-nitroketoximes. This process involves the cleavage of the N-O bond of the isoxazole ring.

The mechanism of such ring-opening reactions can be complex and may be initiated by nucleophilic attack on the ring. nih.gov For instance, the reaction of 2-methyl-4-nitro-3-isoxazolin-5(2H)-one with water can lead to the generation of a nitrile oxide through a ring-opening process. researchgate.net

Nucleophilic and Electrophilic Substitutions on the Isoxazole Ring

The isoxazole ring in this compound can undergo both nucleophilic and electrophilic substitution reactions, although the presence of the nitro group strongly influences the preferred type of reaction.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the isoxazole ring towards nucleophilic attack. This is particularly true for nitroisoxazoles where the nitro group can act as a leaving group. For example, 5-nitroisoxazoles can undergo SNAr reactions where the nitro group is displaced by various nucleophiles. rsc.org This provides a versatile method for the functionalization of the isoxazole ring. rsc.org

Electrophilic Aromatic Substitution: The isoxazole ring is generally considered an electron-deficient heterocycle, and the presence of a nitro group further deactivates it towards electrophilic attack. Therefore, electrophilic substitution reactions on the this compound ring are generally difficult to achieve and require harsh conditions. youtube.comchemguide.co.uk

Reductions of the Nitro Group

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, which significantly expands the synthetic utility of this compound. The outcome of the reduction depends on the reducing agent and the reaction conditions. wikipedia.org

Common reduction pathways for a nitro group include:

Reduction to an Amine: This is a complete reduction of the nitro group to a primary amine (-NH2). A variety of reducing agents can be used for this transformation, including catalytic hydrogenation (e.g., using Pd/C or Raney nickel), and metal-acid systems (e.g., Sn/HCl or Fe/HCl). wikipedia.orgscispace.comyoutube.com

Partial Reduction to a Hydroxylamine: Under milder reduction conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH). wikipedia.org Reagents like zinc dust in the presence of ammonium chloride are often used for this purpose. wikipedia.org

Reduction to an Oxime: In some cases, the nitro group can be converted to an oxime (=NOH). wikipedia.org This is typically achieved using specific metal salts like tin(II) chloride. wikipedia.org

Table 2: Products of Nitro Group Reduction

| Starting Material | Reducing Agent/Conditions | Product Functional Group |

| R-NO2 | Catalytic Hydrogenation (e.g., Pd/C, H2) | Amine (R-NH2) |

| R-NO2 | Metal/Acid (e.g., Sn/HCl) | Amine (R-NH2) |

| R-NO2 | Zinc/Ammonium Chloride | Hydroxylamine (R-NHOH) |

| R-NO2 | Tin(II) Chloride | Oxime |

Photochemical Reactivity (e.g., Photoisomerization, Photocycloaddition)

The inherent photoreactivity of the isoxazole ring, stemming from its weak N-O bond, makes it susceptible to various transformations upon irradiation with UV light. These reactions often proceed through high-energy intermediates, leading to skeletal rearrangements or additions.

Photoisomerization

One of the characteristic photochemical reactions of isoxazoles is their isomerization to other heterocyclic systems. Upon irradiation, typically with UV light in the range of 254 nm, isoxazoles can undergo cleavage of the weak N-O bond. This homolysis leads to the formation of a diradical intermediate, which can then rearrange into a highly strained, yet key, acyl azirine intermediate. This intermediate is a common precursor to various products depending on the reaction conditions and substrate. nih.gov

For instance, a photochemical transposition reaction has been developed that directly converts isoxazoles into their corresponding oxazole isomers in a continuous flow process. nih.gov While not specifically demonstrated for this compound, this transformation highlights a fundamental reactivity pathway for the isoxazole core. The proposed mechanism involves the formation of the acyl azirine, which then undergoes further rearrangement to yield the more stable oxazole ring.

Another photo-induced rearrangement pathway can lead to the formation of ketenimines. This process, observed for trisubstituted isoxazoles, also proceeds via the initial N-O bond homolysis. The resulting diradical intermediate can undergo a conformational change and subsequent hydrogen abstraction from a nearby substituent (like the C5-methyl group) to form an azirine, which ultimately rearranges to an isolable ketenimine. nih.gov The presence of the nitro group at C4 would likely influence the stability and subsequent reactions of these intermediates.

Photocycloaddition

Isoxazoles can also participate in [2+2] photocycloaddition reactions with other unsaturated molecules. A notable example is the Paternò–Büchi reaction, which involves the photocycloaddition of a carbonyl compound (like an aldehyde) to an alkene or heterocycle. The photocycloaddition of both aromatic and aliphatic aldehydes to methylated isoxazoles has been reported to produce bicyclic oxetanes. beilstein-journals.org These reactions typically exhibit high regio- and diastereoselectivity. beilstein-journals.org The methylation of the isoxazole ring was found to be crucial for achieving high conversion rates and product stability. beilstein-journals.org For this compound, the reaction would involve the excited state of the aldehyde adding across the C4=C5 double bond of the isoxazole ring.

| Photochemical Reaction Type | Key Intermediate | Potential Product for Isoxazole Systems | Reference |

|---|---|---|---|

| Photoisomerization to Oxazole | Acyl azirine | 5-Methyl-4-nitrooxazole | nih.gov |

| Photoisomerization to Ketenimine | Diradical, Azirine | Substituted Ketenimine | nih.gov |

| Photocycloaddition (Paternò–Büchi) | Exciplex | Bicyclic Oxetane | beilstein-journals.org |

Rearrangement Reactions

Beyond photochemical activation, the isoxazole ring can undergo various rearrangement reactions, often promoted by thermal, acidic, or basic conditions. These reactions typically involve cleavage of the N-O bond and subsequent skeletal reorganization to form new ring systems.

A notable example is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine systems. This base-promoted recyclization occurs in arylhydrazone derivatives of 3-formylisoxazolo[4,5-b]pyridines, leading to the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgcnr.itsmolecule.comtriazol-4-yl)pyridines in excellent yields. beilstein-journals.org This type of rearrangement involves the participation of a side chain in the cleavage and reformation of the heterocyclic core. For a derivative of this compound to undergo a similar rearrangement, it would need to be appropriately functionalized at the C3 position with a group capable of initiating the ring-opening/ring-closing cascade under basic conditions.

Another novel rearrangement was observed during the mass spectrometry analysis of metabolites of Valdecoxib, a drug containing a 3,4-diaryl-5-methylisoxazole core. nih.gov The collision-induced dissociation (CID) of metabolites with a 5-hydroxymethyl or 5-carboxylic acid group resulted in a unique fragmentation pattern. nih.gov The proposed mechanism involves a two-step process initiated by an intramolecular SN2 reaction, leading to a five-membered ring rearrangement. This is followed by a second rearrangement within a four-membered ring intermediate and subsequent cleavage of the N-O bond. nih.gov This demonstrates the latent reactivity of the isoxazole ring, particularly when substituents at the C5 position can act as internal nucleophiles.

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation of the isoxazole ring can proceed via different pathways, including electrophilic substitution or ring-opening reactions, depending on the substrate and reaction conditions. For electrophilic aromatic substitution, the C4 position of the isoxazole ring is generally the most electron-rich and thus most susceptible to attack. reddit.com However, in this compound, this position is already occupied by a strongly deactivating nitro group. Therefore, direct electrophilic halogenation on the isoxazole ring is unlikely. Instead, reactions would likely occur on activated side-chains or proceed via alternative mechanisms.

One potential pathway is ring-opening halogenation. Treatment of certain isoxazole derivatives with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions has been shown to result in the selective cleavage of the N-O bond, affording functionalized chloroketones or bromoketones. nih.gov This strategy represents a skeletal transformation where the isoxazole ring acts as a precursor to an acyclic, halogenated scaffold.

Alternatively, if the nitro group were not present, electrophilic bromination of 5-methylisoxazole (B1293550) would be expected to yield 4-bromo-5-methylisoxazole. This is exemplified by the synthesis of 3-bromo-5-methylisoxazole-4-carboxylic acid, which can be prepared via the bromination of a 5-methylisoxazole precursor. smolecule.com The synthesis of 4-iodoisoxazoles has also been achieved through the iodine monochloride (ICl)-induced electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, demonstrating an efficient method for introducing iodine at the C4 position during the ring's formation. nih.gov

Intramolecular Electrophilic Aromatic Substitution (SEAr) Reactions

Intramolecular electrophilic substitution reactions involving an isoxazole ring are a powerful method for constructing fused heterocyclic systems. In these reactions, an electrophilic center, tethered to the isoxazole core via a side chain, attacks an electron-rich position of the ring to form a new cyclic structure.

A highly efficient method for creating fused isoxazole systems is through the electrophilic cyclization of functionally-substituted acetylenes. For example, various 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophile like iodine monochloride (ICl). nih.gov In this process, the electrophile activates the alkyne for intramolecular attack by the oxime nitrogen, leading to the formation of a 4-iodoisoxazole ring. This methodology allows for the construction of highly substituted, fused isoxazoles under mild conditions and tolerates a wide variety of functional groups. nih.gov

Another related strategy involves the intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne, a reaction known as the intramolecular nitrile oxide cycloaddition (INOC). This has been used to synthesize novel tetracyclic isoxazole-containing ring systems. mdpi.com In one example, an N-propargylbenzimidazole oxime was converted in situ to a nitrile oxide, which then underwent cycloaddition with the tethered alkyne. This approach has the advantage of forming two rings simultaneously and can be used to control the regiochemistry of the resulting isoxazole. mdpi.comnih.gov While not a traditional SEAr reaction, these intramolecular electrophilic cyclizations represent a key strategy for building complex molecules based on the isoxazole scaffold.

Catalyst-Mediated Reactions

Catalysis provides efficient and selective pathways for the functionalization of this compound and its derivatives. Both asymmetric and phase-transfer catalysis have been successfully employed to create chiral molecules and overcome solubility issues in biphasic reaction systems.

Asymmetric Catalysis

The 4-nitroisoxazole (B72013) moiety is an effective activator for conjugate addition reactions, and its derivatives have been employed as substrates in asymmetric catalysis to generate valuable chiral building blocks. The nitro group, along with the isoxazole ring, acts as a strong electron-withdrawing group, polarizing the C=C bond in alkenyl-substituted isoxazoles and making them excellent Michael acceptors.

An efficient organocatalytic asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles has been developed. This reaction, catalyzed by a bifunctional thiourea catalyst, provides chiral compounds containing both isoxazole and pyrazole moieties in good yields (72–90%) and with high enantioselectivities (83–94% ee). The 4-nitroisoxazole core serves as a crucial activator for the conjugated alkene system.

Another key example is the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles. This reaction utilizes a dipeptide-based guanidinium phase-transfer catalyst to achieve the addition of an amine nucleophile to the vinylogous position of the substrate, affording chiral aminated products with high enantiopurity.

| Reaction Type | Substrate Type | Catalyst Type | Yield Range | Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric 1,6-Addition | 3-Methyl-4-nitro-5-alkenylisoxazoles | Bifunctional Thiourea | 72-90% | 83-94% |

| Asymmetric Conjugate Addition | 4-Nitro-5-styrylisoxazoles | Not Specified | Not Specified | Not Specified |

| Enantioselective Vinylogous Amination | 5-Alkyl-4-nitroisoxazoles | Guanidinium Phase-Transfer Catalyst | Not Specified | Not Specified |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs.

This methodology is particularly relevant for reactions involving this compound, which is an organic substrate, and water-soluble inorganic reagents. As mentioned previously, the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles is successfully achieved using a chiral dipeptide-based guanidinium phase-transfer catalyst. In this system, the catalyst not only facilitates the transfer of the nucleophile across the phase boundary but also creates a chiral environment, inducing enantioselectivity in the product.

The general mechanism for PTC involves the catalyst (Q⁺X⁻) exchanging its counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous phase. The resulting lipophilic ion pair (Q⁺Y⁻) migrates into the organic phase. Here, the anion Y⁻ is poorly solvated and thus highly nucleophilic, allowing it to react efficiently with the organic substrate. After the reaction, the catalyst cation (Q⁺) pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle. The use of PTC offers numerous advantages, including the use of inexpensive inorganic bases and reagents, milder reaction conditions, and often eliminates the need for anhydrous or expensive organic solvents.

Mechanistic Studies of this compound Reactions (e.g., Solvent Effects, Transition States)

Mechanistic investigations into the reactivity of this compound and related systems reveal the significant influence of reaction conditions, particularly solvent choice, on reaction pathways and product yields. These studies, often combining experimental observations with computational analysis, provide a deeper understanding of the transition states and intermediates that govern these transformations. Key reaction types that have been mechanistically scrutinized include nucleophilic aromatic substitution (SNAr) and condensation reactions.

Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of nitroisoxazoles in SNAr reactions is highly dependent on the solvent. In these reactions, a nucleophile replaces a leaving group on the isoxazole ring, a process facilitated by the electron-withdrawing nitro group. The choice of solvent can dramatically alter the reaction's efficiency by affecting the solubility of reactants and the stability of intermediates.

For instance, studies on the reaction of 5-nitroisoxazoles with bis-nucleophiles have demonstrated a strong solvent dependency. When reactions with aliphatic diamines were conducted in acetonitrile, the desired products were obtained in low yields. mdpi.com A slight improvement was observed by increasing the temperature in acetonitrile or by switching to tetrahydrofuran (THF). mdpi.com The use of a protic solvent like ethanol led to moderate yields but also produced a by-product from the solvent itself reacting with the 5-nitroisoxazole. mdpi.com A significant improvement in yield was achieved by using tert-butanol (tBuOH), which is attributed to the low nucleophilicity of this solvent, minimizing side reactions. mdpi.com Polar aprotic solvents are generally favored for SNAr reactions because they can dissolve the nucleophilic salt while not solvating the anion as strongly as protic solvents, thus preserving its nucleophilicity. libretexts.orgpressbooks.pub

Table 1: Effect of Solvent on the Yield of a Bis(isoxazole) Product in an SNAr Reaction

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile (CH₃CN) | DIPEA | rt | 48 | Low |

| Tetrahydrofuran (THF) | DIPEA | rt | 48 | Slight Increase |

| Ethanol (EtOH) | DIPEA | rt | 48 | Moderate (with by-product) |

This table is based on findings from the reaction between a model 5-nitroisoxazole and a bis(nucleophile). mdpi.com

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism or exist on a mechanistic continuum between stepwise and concerted pathways. nih.govrsc.orgnih.gov The stability of the Meisenheimer intermediate is a key factor; polar protic solvents can stabilize charged intermediates and leaving groups, which can favor stepwise SN1-type mechanisms, whereas polar aprotic solvents tend to favor concerted SN2 pathways by not overly solvating the nucleophile. libretexts.orgyoutube.comkhanacademy.org

Mechanisms of Condensation Reactions

The methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole exhibits significant reactivity due to the acidifying effect of the adjacent nitro group. researchgate.net This allows for the generation of a carbanion that can participate in various condensation reactions, such as Knoevenagel or aldol-type condensations with aldehydes. researchgate.netresearchgate.net

Mechanistic proposals for these reactions often involve an initial deprotonation of the 5-methyl group by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form an intermediate aldol-type adduct. Subsequent dehydration, often facilitated by heating, leads to the final styryl-substituted isoxazole product. researchgate.net The use of solvent-free conditions with a solid catalyst has also been explored for these transformations. researchgate.net

Transition State Analysis and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving isoxazoles. nih.govmdpi.com These studies allow for the characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. ucsb.edu

In the context of [3+2] cycloaddition reactions to form isoxazole derivatives, DFT calculations have been used to explain the regioselectivity of the reaction. nih.govmdpi.com By calculating the activation energies for different possible pathways, researchers can predict which product is kinetically favored. nih.gov Such studies have shown that for cycloadditions involving nitroalkenes, the reaction channel leading to the less sterically crowded product is often preferred. mdpi.com

Computational analyses also shed light on solvent effects. By incorporating a polarizable continuum model (PCM) into calculations, the influence of different solvents on the energies of reactants, transition states, and products can be estimated. nih.govmdpi.com For example, calculations have shown that polar solvents can slightly increase the activation energy and decrease the exothermicity of [3+2] cycloaddition reactions due to better solvation of the reactants compared to the less polar transition states and products. nih.gov While attempts to locate zwitterionic intermediates in some of these cycloadditions have been unsuccessful, the calculations confirm that the reactions are polar and one-step processes. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dimethyl-4-nitroisoxazole |

| Acetonitrile |

| Tetrahydrofuran (THF) |

| Ethanol |

| tert-Butanol (tBuOH) |

Biological Activities and Structure Activity Relationship Sar Studies of Nitroisoxazole Derivatives

Antimicrobial Activity (In Vitro Studies)

The isoxazole (B147169) nucleus is a core component in numerous compounds with demonstrated pharmacological importance. researchgate.net While the broader class of isoxazole derivatives has been investigated for a wide range of biological activities, including antibacterial and antifungal effects, specific data on 5-Methyl-4-nitroisoxazole remains limited in publicly available research. researchgate.net

Antibacterial Activity (against Gram-positive and Gram-negative strains)

The investigation into the antibacterial properties of nitroisoxazole derivatives is an active area of research. Studies on related compounds, such as 4-nitro-3-phenylisoxazole derivatives, have shown potent antibacterial activity against certain plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). mdpi.comresearchgate.net For some of these derivatives, inhibition rates against Xoo and Xac were reported to be over 90% at concentrations of 100 µg/mL and 50 µg/mL. mdpi.com

However, specific minimum inhibitory concentration (MIC) data for this compound against common human pathogenic Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli) is not extensively documented in the available scientific literature. The antibacterial potential is often linked to the nitro group, a feature common to established antimicrobial agents like nitrofurantoin (B1679001) and metronidazole. mdpi.com The mechanism for such compounds typically involves the reduction of the nitro group within the microbial cell to form reactive radical species that damage cellular macromolecules, including DNA. nih.gov

Table 1: Antibacterial Activity of Selected Nitroisoxazole Derivatives (Data for this compound against specified human pathogens is not available in the reviewed sources. The table below is based on related compounds against plant pathogens for illustrative purposes.)

| Compound | Bacterial Strain | Activity (EC50/Inhibition %) | Source |

| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae (Xoo) | >90% inhibition at 50 µg/mL | mdpi.com |

| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas axonopodis (Xac) | >90% inhibition at 50 µg/mL | mdpi.com |

| 4-nitro-3-phenylisoxazole derivatives | Pseudomonas syringae (Psa) | Not specified | researchgate.net |

Antifungal Activity

The isoxazole scaffold is present in various compounds screened for antifungal properties. mdpi.com However, similar to the antibacterial data, specific in vitro studies detailing the minimum inhibitory concentration (MIC) of this compound against key fungal pathogens such as Candida albicans and Aspergillus niger are not readily found in the reviewed literature.

Research into other nitro-containing heterocyclic compounds, such as nitrotriazoles, has demonstrated that the nitro moiety can contribute to potent antifungal activity, in some cases against fluconazole-resistant fungal strains. scienceopen.com The proposed mechanism for azole antifungals often involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. scienceopen.com While this is a common mechanism for azoles, the specific antifungal mechanism of nitroisoxazoles is not as well-defined.

Antiparasitic Activity

The most extensively studied biological activity of nitroisoxazole derivatives is their potential as antiparasitic agents, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netnih.gov

Several studies have demonstrated the trypanocidal effects of nitroisoxazole derivatives in vitro. The presence of the nitro group on the isoxazole ring is considered crucial for this activity. researchgate.net Research indicates that these compounds are often more effective against the epimastigote (replicative stage in the insect vector) and amastigote (intracellular replicative stage in humans) forms of the parasite than the trypomastigote (infective, non-replicative) form. mdpi.comnih.gov For instance, one study investigating a series of nitroisoxazole derivatives found that some compounds were more effective against the epimastigote form of T. cruzi, with one derivative showing a 52 ± 4% trypanocidal effect at a concentration of 100 µM. nih.gov Other research on related isoxazole derivatives has identified compounds with significant activity against the amastigote form, with IC50 values in the low micromolar range. nih.gov

Table 2: In Vitro Trypanocidal Activity of Selected Isoxazole Derivatives against T. cruzi

| Compound/Derivative | Parasite Stage | Activity (IC50) | Source |

| 3,5-diaryl isoxazole analog 7b | Amastigote | 3.3 µM | mdpi.com |

| bis-heterocyclic isoxazole-triazole 31-b | Amastigote | 12.2 µM | nih.gov |

| 3,5-disubstituted isoxazole 31-a | Amastigote | 1.13 µM | nih.gov |

| Nitroisoxazole derivative 9 | Epimastigote | 166 ± 4 µM | mdpi.com |

The mechanism of action for the trypanocidal activity of these compounds is believed to involve the inhibition of essential parasite-specific enzymes. nih.gov

Cruzipain: This is the major cysteine protease of T. cruzi and is vital for its survival, replication, and invasion of host cells. The isoxazole nucleus has been associated with the inhibition of cruzipain. nih.gov Molecular docking studies have suggested that nitroisoxazole derivatives can interact with amino acid residues within the active site of the enzyme. researchgate.netnih.gov The size and lipophilicity of the substituents on the isoxazole ring appear to influence the strength of this interaction. nih.gov

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatid parasites and is central to their defense against oxidative stress. It is considered a key drug target because it is absent in humans. frontiersin.org While direct inhibitory data for this compound is scarce, studies on other isoxazole derivatives have identified their potential to inhibit TR. For example, a 3,5-disubstituted isoxazole derivative was identified as a potential inhibitor of this enzyme, highlighting a promising avenue for the mechanism of action. nih.gov

A primary mechanism of action for many nitro-heterocyclic drugs against T. cruzi is the generation of intracellular oxidative stress. researchgate.net The nitro group of these compounds can be reduced by parasite-specific nitroreductases (NTRs) to form radical anions and other reactive oxygen species (ROS). nih.gov These ROS can damage parasite macromolecules such as DNA, lipids, and proteins, ultimately leading to cell death. researchgate.net Studies have confirmed that certain nitroisoxazole derivatives can generate free radicals within the parasite, and this activity is linked to the presence of the nitro group. nih.gov This mechanism provides selectivity, as the activation of the drug is dependent on enzymes present in the parasite. nih.gov

Anticancer Activity (In Vitro Studies in Cell Lines)

The anticancer potential of isoxazole-based compounds has garnered significant interest in medicinal chemistry due to their diverse mechanisms of action. espublisher.comnih.gov Among these, nitroisoxazole derivatives are emerging as a promising class of agents, with research focusing on their cytotoxic effects and the intricate molecular pathways they modulate to inhibit cancer cell proliferation. researchgate.net In vitro studies using various human cancer cell lines have been instrumental in elucidating the therapeutic promise of these compounds.

Nitroisoxazole derivatives have demonstrated potent cytotoxic activity against human cancer cell lines. A notable example is a novel nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivative, which has shown significant efficacy against breast adenocarcinoma. This compound exhibited a half-maximal inhibitory concentration (IC50) in the sub-micromolar range against the MCF-7 human breast cancer cell line, indicating high potency. researchgate.net

While comprehensive screening against a wide panel of cancer cell lines for a single nitroisoxazole derivative is not extensively documented in the literature, the broader class of isoxazole compounds has shown efficacy against various human cancer cell lines, including liver (Hep3B), oral (KB), and central nervous system (SF-268) cancer cells. espublisher.com The potent activity of nitroisoxazole derivatives in breast cancer models suggests a promising avenue for further investigation into their efficacy across other cancer types such as lung, liver, ovarian, and prostate cancers.

Table 1: Cytotoxicity of a Nitroisoxazole Derivative

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| Nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivative | MCF-7 | Breast Adenocarcinoma | 0.12 researchgate.net |

Understanding the molecular mechanisms underlying the cytotoxicity of nitroisoxazole derivatives is crucial for their development as therapeutic agents. Research indicates that these compounds can trigger cancer cell death through multiple pathways, including the induction of programmed cell death and the inhibition of critical cell survival processes.

Apoptosis, or programmed cell death, is a key target for anticancer therapies, as its evasion is a hallmark of cancer. researchgate.net Isoxazole derivatives, as a class, are known to function as anticancer agents by inducing apoptosis. nih.gov Some have been shown to increase the activity of caspase-3 and caspase-7, which are critical executioner enzymes in the apoptotic cascade. espublisher.com

Specifically, certain nitroisoxazole-containing derivatives have been found to induce cell death through a combination of apoptosis and ferroptosis. researchgate.net The ability to trigger multiple cell death pathways could represent a significant therapeutic advantage, potentially overcoming resistance mechanisms that cancer cells may develop against agents that activate only a single pathway.

Disruption of the normal cell cycle is fundamental to the uncontrolled proliferation of cancer cells. Consequently, inducing cell cycle arrest is a common mechanism of action for many chemotherapeutic drugs. Research on a nitro-derivative of flurbiprofen, while not a nitroisoxazole, has shown that nitro-containing compounds can inhibit cell growth by causing a retardation of all phases of the cell cycle. nih.gov This suggests that the nitro group may contribute to antiproliferative effects via cell cycle modulation. However, specific studies detailing the effects of this compound or its close derivatives on cell cycle progression in cancer cells are needed to confirm this mechanism for this particular class of compounds.

Cancer cells rely on the activation of various cell survival pathways to maintain their growth and resist therapeutic interventions. The transcription factor Nuclear Factor-kappaB (NF-κB) is a key regulator of genes involved in inflammation, cell proliferation, and apoptosis, and its inhibition is a target for cancer therapy. nih.govclinicaleducation.org While certain nitro-derivatives have been shown to inhibit NF-κB activity, specific evidence demonstrating that nitroisoxazole derivatives act through the inhibition of NF-κB or other key survival proteins like Survivin, CYP1A1, or ERK1/2 is not yet established in the available scientific literature. nih.gov The investigation of these pathways remains an important area for future research to fully characterize the anticancer profile of nitroisoxazole compounds.

One of the most significant and well-documented anticancer mechanisms for nitroisoxazole derivatives is the induction of ferroptosis through the inhibition of Glutathione (B108866) Peroxidase 4 (GPX4). researchgate.netisef.net Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. columbia.edunih.gov GPX4 is a crucial enzyme that protects cells from this process by neutralizing lipid peroxides. nih.govnih.gov

The nitroisoxazole moiety has been identified as a key pharmacophore for targeting GPX4. isef.net For instance, the compound ML210 utilizes a selective nitroisoxazole group to inhibit GPX4. isef.net Furthermore, a synthesized nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivative was identified as a dual inhibitor that, in addition to other activities, decreases the expression of GPX4. researchgate.net This inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death in cancer cells. researchgate.netcolumbia.edu Targeting the GPX4-regulated ferroptosis pathway is considered a particularly promising strategy for treating chemoresistant tumors, which often develop a dependency on this protective mechanism. isef.net

Enzyme Inhibition Studies (Beyond Parasitic Enzymes)

Acetylcholinesterase Inhibition

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov Although specific data on the alpha-amylase inhibitory activity of this compound is limited, studies on other heterocyclic compounds, including oxadiazole derivatives, have demonstrated their potential as alpha-amylase inhibitors. nih.govnih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For example, in a series of oxadiazole derivatives, compounds with specific aryl substitutions showed significant alpha-amylase inhibitory potential, with IC50 values comparable to the standard drug acarbose. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. nih.govnih.gov

Impact of Substituent Position and Nature on Biological Activity

The position of substituents on the isoxazole ring significantly influences the biological activity of its derivatives. ijpca.org For example, modifications at the C-4 and C-5 positions of the isoxazole ring have been shown to be critical for various biological activities. ijpca.org Studies on different isoxazole-containing compounds have revealed that the introduction of methyl, methoxy, or chloro groups can enhance their biological effects. mdpi.com For instance, in one study, the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl rings and nitro and chlorine groups at the C-3 phenyl rings of isoxazole derivatives enhanced their antibacterial activity. ijpca.org The cytotoxic activity of some isoxazoline (B3343090) derivatives was found to decrease when the aromatic system bore methyl, methoxy, and Cl atoms in the para position. mdpi.com

Table 1: Impact of Substituent Position on the Biological Activity of Isoxazole Derivatives

| Substituent Position | Observed Effect on Biological Activity | Reference |

| C-3 Phenyl Ring | Nitro and chlorine groups enhanced antibacterial activity. | ijpca.org |

| C-4 Position | Modifications are critical for various biological activities. | ijpca.org |

| C-5 Phenyl Ring | Methoxy, dimethyl amino, and bromine groups enhanced antibacterial activity. | ijpca.org |

| C-5 Position | Modifications are critical for various biological activities. | ijpca.org |

Role of the Nitro Group in Bioactivity

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of a molecule, thereby affecting its biological activity. mdpi.com In many nitro-containing heterocyclic compounds, the nitro group is crucial for their biological effects. mdpi.com For instance, the presence of nitro groups in the pyrrole (B145914) ring has been shown to enhance antibacterial activity. mdpi.com The biological activity of 5-nitroimidazole derivatives is also well-documented. nih.govmdpi.com The nitro group can participate in various interactions with biological targets and can also be metabolically reduced to reactive intermediates that exert cytotoxic effects on pathogens.

Influence of Lipophilicity on Biological Activity